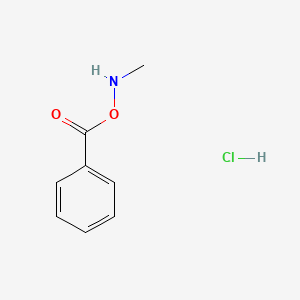

O-Benzoyl-N-methylhydroxylamine Hydrochloride

Description

O-Benzoyl-N-methylhydroxylamine Hydrochloride (CAS: 27130-46-7) is a hydroxylamine derivative with the molecular formula C₈H₉NO₂·HCl and a molecular weight of 187.62 g/mol . It is a white to off-white crystalline solid with a melting point of 136°C . The compound features a benzoyl group attached to the hydroxylamine oxygen and a methyl group on the nitrogen, which distinguishes it from other hydroxylamine derivatives. Its applications include serving as a reagent in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules .

Properties

IUPAC Name |

methylamino benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-9-11-8(10)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCDQNQIGUCFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469472 | |

| Record name | O-Benzoyl-N-methylhydroxylamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27130-46-7 | |

| Record name | O-Benzoyl-N-methylhydroxylamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of O-Benzoyl-N-methylhydroxylamine Hydrochloride typically involves the benzoylation of N-methylhydroxylamine followed by hydrochloride salt formation. The process can be summarized as follows:

-

- N-Methylhydroxylamine

- Benzoyl chloride

- Hydrochloric acid (for salt formation)

-

- Solvent: Commonly used solvents include dichloromethane or ethyl acetate.

- Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures (~25–40°C).

- Catalyst: Pyridine or triethylamine may be used to neutralize the HCl generated during benzoylation.

-

- Dissolve N-methylhydroxylamine in the chosen solvent.

- Add benzoyl chloride dropwise under stirring while maintaining the temperature.

- After completion, the reaction mixture is washed with water and dried over anhydrous sodium sulfate.

- The crude product is purified via recrystallization using ethanol or another suitable solvent.

Alternative Methods

Several variations exist depending on the desired yield or purity:

Microwave-Assisted Synthesis:

Microwave irradiation has been employed to accelerate benzoylation reactions, reducing reaction times significantly while maintaining high yields.Solvent-Free Conditions:

Benzoylation can be performed under solvent-free conditions using mechanical stirring to minimize waste and improve environmental sustainability.Use of Phase Transfer Catalysts:

Phase transfer catalysts such as tetrabutylammonium bromide can be used for reactions involving immiscible solvents to enhance reaction rates.

Reaction Analysis

Table 1: Reaction Parameters Comparison

| Method | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Standard Benzoylation | Dichloromethane | Pyridine | 25–40 | 2–4 hours | ~85–90 |

| Microwave-Assisted | No solvent | None | ~60 | 10–20 minutes | ~90–95 |

| Phase Transfer Catalysis | Ethyl acetate | TBAB | Room temperature | ~1 hour | ~88–92 |

Practical Considerations

Safety Measures:

Benzoyl chloride is corrosive and requires careful handling with gloves and goggles. Adequate ventilation must be ensured during the reaction.Storage:

The hydrochloride salt should be stored in airtight containers away from moisture and oxidizing agents to prevent degradation.Purification: Recrystallization is preferred for obtaining high-purity material suitable for research applications.

Chemical Reactions Analysis

Types of Reactions: O-Benzoyl-N-methylhydroxylamine Hydrochloride undergoes various types of chemical reactions, including:

Electrophilic Amination: It acts as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzoyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Electrophilic Amination: Common reagents include transition metal catalysts such as palladium or copper complexes. The reactions are typically carried out under mild conditions.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Electrophilic Amination: The major products are amines or amides, depending on the specific reaction conditions and substrates used.

Substitution Reactions: The products vary based on the nucleophile used but generally include substituted benzoyl derivatives.

Scientific Research Applications

O-Benzoyl-N-methylhydroxylamine Hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent for the α-acyloxylation of aldehydes and ketones, facilitating the formation of α-acyloxy ketones.

Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of O-Benzoyl-N-methylhydroxylamine Hydrochloride involves its role as an electrophilic aminating agent. It facilitates the formation of C–N bonds by transferring the benzoyl group to a nucleophilic nitrogen atom. This process is often catalyzed by transition metals, which enhance the reactivity and selectivity of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

O-Benzylhydroxylamine Hydrochloride (CAS: 2687-43-6)

- Molecular Formula: C₇H₉NO·HCl

- Molecular Weight : 159.61 g/mol

- Melting Point : 238°C

- Solubility : Soluble in DMSO (10 mg/mL), DMF (5 mg/mL), and PBS (1 mg/mL) .

- Applications: Used in synthesizing β-lactamase inhibitors and fluoroquinolone derivatives .

- Key Differences :

- Substitution: Benzyl group (electron-donating) vs. benzoyl group (electron-withdrawing) in O-Benzoyl-N-methylhydroxylamine Hydrochloride.

- Reactivity: The benzoyl group enhances electrophilicity, making O-Benzoyl-N-methylhydroxylamine more reactive in acylation reactions compared to O-benzyl derivatives .

- Stability: O-Benzylhydroxylamine Hydrochloride has higher thermal stability (238°C vs. 136°C) .

N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride (CAS: 139460-29-0)

- Molecular Formula: C₇H₈Cl₃NO

- Molecular Weight : 228.5 g/mol .

- Applications : Likely used in halogenated compound synthesis due to its dichlorobenzyl substitution.

- Molecular Weight: Higher (228.5 g/mol) due to chlorine atoms, influencing pharmacokinetics in drug design .

Methoxylamine Hydrochloride (CAS: 593-56-6)

- Molecular Formula : CH₃ONH₂·HCl

- Molecular Weight : 83.52 g/mol

- Melting Point : 151–154°C .

- Applications : Used in nucleoside modification and protein crosslinking.

- Key Differences :

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (CAS: 66809-86-7)

- Molecular Formula: Likely C₁₂H₁₆NO₂·HCl (estimated).

- Key Differences :

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| O-Benzoyl-N-methylhydroxylamine HCl | 27130-46-7 | C₈H₉NO₂·HCl | 187.62 | 136 | Organic synthesis, heterocycles |

| O-Benzylhydroxylamine HCl | 2687-43-6 | C₇H₉NO·HCl | 159.61 | 238 | β-lactam inhibitors, fluoroquinolones |

| N-(2,4-Dichlorobenzyl)hydroxylamine HCl | 139460-29-0 | C₇H₈Cl₃NO | 228.5 | Not reported | Halogenated compound synthesis |

| Methoxylamine HCl | 593-56-6 | CH₃ONH₂·HCl | 83.52 | 151–154 | Nucleoside modification, crosslinking |

| O-Benzoyl-N-tert-butylhydroxylamine HCl | 66809-86-7 | C₁₂H₁₆NO₂·HCl* | ~225.7* | Not reported | Protecting-group chemistry |

*Estimated based on structural similarity.

Biological Activity

O-Benzoyl-N-methylhydroxylamine Hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and applications in scientific research.

This compound can be synthesized through the reaction of N-methylhydroxylamine with benzoyl chloride in the presence of a base like pyridine. This process yields the compound after purification, typically under mild conditions at room temperature. The resulting product is a white solid with a melting point of approximately 136°C.

The primary mode of action for this compound involves its role in the α-acyloxylation of aldehydes and ketones. This reaction pathway facilitates the formation of α-acyloxy ketones, which are crucial intermediates in various synthetic processes.

Biochemical Pathways

- α-Acyloxylation : The compound acts as a reagent that aids in the transformation of carbonyl compounds into more complex structures.

- Enzyme Interaction : It can bind to specific enzymes and proteins, leading to either inhibition or activation of their functions, thereby influencing metabolic pathways and cellular processes.

Cellular Effects

This compound has demonstrated notable effects on various cell types:

- Modulation of Cell Signaling : It influences signaling pathways, affecting gene expression and cellular metabolism.

- Enzyme Activity : The compound can alter the activity levels of enzymes involved in metabolic pathways, leading to changes in metabolite concentrations within cells.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

- Lower Doses : May enhance cellular function and metabolism.

- Higher Doses : Can result in toxic effects, highlighting the importance of dosage optimization in therapeutic applications.

Pharmacokinetics

The pharmacokinetics of this compound remains largely unexplored. Its bioavailability and distribution within biological systems are not well-defined, necessitating further studies to understand its pharmacological profile fully.

Applications in Research

This compound has several applications across various fields:

- Medicinal Chemistry : It is utilized in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.

- Chemical Research : Acts as a reagent for α-acyloxylation reactions, facilitating the development of new compounds with potential therapeutic benefits.

- Industrial Chemistry : Employed in producing fine chemicals and intermediates for diverse industrial processes.

Case Studies and Research Findings

Several studies have highlighted the potential applications and effects of this compound:

Q & A

Q. What are the common synthetic routes for O-Benzoyl-N-methylhydroxylamine Hydrochloride?

A typical synthesis involves reacting N-methylhydroxylamine hydrochloride with benzoyl chloride under controlled conditions. For example:

- Step 1 : Dissolve N-methylhydroxylamine hydrochloride in a polar solvent (e.g., dichloromethane) and cool to 0–5°C.

- Step 2 : Add benzoyl chloride dropwise while maintaining pH neutrality using a base (e.g., triethylamine) to neutralize HCl byproducts.

- Step 3 : Purify via recrystallization or column chromatography to isolate the product . Alternative routes may involve hydroxylamine derivatives reacting with benzoylating agents, as seen in analogous syntheses of carboximidoyl chlorides .

Q. How is this compound characterized experimentally?

Key characterization methods include:

- NMR Spectroscopy : Confirm the benzoyl group (δ 7.4–8.0 ppm for aromatic protons) and N-methyl resonance (δ 2.8–3.2 ppm).

- IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and N–O vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₈H₁₀ClNO₂).

- Elemental Analysis : Verify purity (>98% by C/H/N ratios) .

Q. What functional groups in this compound dictate its reactivity?

The benzoyl carbonyl group is electrophilic, enabling nucleophilic acyl substitution (e.g., with amines or alcohols). The N-methylhydroxylamine moiety acts as a weak base and nucleophile, facilitating coordination with metal catalysts or participation in redox reactions. The hydrochloride salt enhances solubility in polar solvents .

Advanced Research Questions

Q. How does steric hindrance from the benzoyl group influence reaction kinetics?

The benzoyl group introduces steric bulk, slowing nucleophilic attack at the carbonyl carbon. Comparative studies with unsubstituted hydroxylamine hydrochlorides show reduced reaction rates (e.g., 2–3× slower in amidation reactions). Electronic effects from the aromatic ring further stabilize intermediates via resonance, altering transition-state energetics .

Q. What are the stability profiles of this compound under varying conditions?

- Thermal Stability : Decomposes above 150°C, releasing HCl and forming benzoic acid derivatives.

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous media (pH < 3 or > 10), yielding N-methylhydroxylamine and benzoyl acid.

- Storage : Store desiccated at 2–8°C to prevent hygroscopic degradation .

Q. What mechanistic insights explain its role in heterocycle synthesis?

The compound serves as a benzoylation agent in forming oxaziridines or isoxazolines. For example:

Q. How is this compound utilized in peptide modification or bioconjugation?

The benzoyl group acts as a protecting group for hydroxylamine during solid-phase peptide synthesis. Post-synthesis, acidic cleavage (e.g., trifluoroacetic acid) removes the benzoyl group, regenerating the free hydroxylamine for site-specific labeling (e.g., with fluorophores or crosslinkers) .

Q. What safety protocols are critical for handling this compound?

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to HCl vapor release during reactions.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.